N-[(3-acetylanilino)-sulfanylidenemethyl]-5-bromo-3-pyridinecarboxamide
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Overview
Description
N-[(3-acetylanilino)-sulfanylidenemethyl]-5-bromo-3-pyridinecarboxamide is a member of thioureas.
Scientific Research Applications
Antitumor Properties
A study by Girgis, Hosni, and Barsoum (2006) synthesized a variety of 2-substituted-4,6-diaryl-3-pyridinecarboxamides, demonstrating that many of these compounds, including derivatives similar to N-[(3-acetylanilino)-sulfanylidenemethyl]-5-bromo-3-pyridinecarboxamide, show considerable in vitro antitumor properties, particularly against human tumor cell lines such as leukemia, melanoma, lung, colon, brain, ovary, breast, prostate, and kidney cancers (Girgis, Hosni, & Barsoum, 2006).
Carcinogenic Potential and Mutagenicity
Stavenuiter et al. (1985) reported on the synthesis of 5-phenyl-2-pyridinamine (PPA), a related compound to N-[(3-acetylanilino)-sulfanylidenemethyl]-5-bromo-3-pyridinecarboxamide, which is mutagenic in the Ames test and considered potentially carcinogenic. This research highlights the importance of understanding the biological effects of pyridinecarboxamide derivatives (Stavenuiter, Verrips-Kroon, Bos, & Westra, 1985).
Antimicrobial and Antiviral Properties
In a study conducted by Selvam et al. (2004), nicotinamide derivatives, which are structurally related to N-[(3-acetylanilino)-sulfanylidenemethyl]-5-bromo-3-pyridinecarboxamide, were evaluated for their antibacterial, antifungal, and antiviral activities. This research indicates potential applications of these compounds in treating various microbial and viral infections (Selvam, Rajasekaran, Murugesh, Ramohan, & Clerco, 2004).
Alzheimer's Disease Treatment
A study by Rehman et al. (2018) focused on synthesizing new N-substituted derivatives of pyridinecarboxamides for evaluating their potential as drug candidates for Alzheimer’s disease. This indicates that compounds similar to N-[(3-acetylanilino)-sulfanylidenemethyl]-5-bromo-3-pyridinecarboxamide could have therapeutic relevance in neurodegenerative diseases (Rehman, Nafeesa, Abbasi, Siddiqui, Rasool, Shah, & Ashraf, 2018).
Synthesis and Biological Activity of Related Compounds
Wanare (2022) synthesized thiopyrimidine-glucuronide compounds, demonstrating the chemical versatility of pyridinecarboxamide derivatives and their potential biological activities. This research further supports the diverse applications of compounds structurally related to N-[(3-acetylanilino)-sulfanylidenemethyl]-5-bromo-3-pyridinecarboxamide (Wanare, 2022).
properties
Product Name |
N-[(3-acetylanilino)-sulfanylidenemethyl]-5-bromo-3-pyridinecarboxamide |
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Molecular Formula |
C15H12BrN3O2S |
Molecular Weight |
378.2 g/mol |
IUPAC Name |
N-[(3-acetylphenyl)carbamothioyl]-5-bromopyridine-3-carboxamide |
InChI |
InChI=1S/C15H12BrN3O2S/c1-9(20)10-3-2-4-13(6-10)18-15(22)19-14(21)11-5-12(16)8-17-7-11/h2-8H,1H3,(H2,18,19,21,22) |
InChI Key |
VMVAQKZYRKXDJB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=S)NC(=O)C2=CC(=CN=C2)Br |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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